2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-6-9-7(8)10-11(6)3-5(4)12(13)14/h2-3H,1H3,(H2,8,10) |
InChI Key |
CAVGHSCQWSDCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Functionalized Pyridines
A common synthetic approach starts with appropriately substituted aminopyridines or their derivatives, which undergo cyclization to form the triazolo ring fused to the pyridine core. For example, N-(pyridin-2-yl)formamide oxime heated in polyphosphoric acid at ~200 °C undergoes cyclization and rearrangement to yield triazolopyridine derivatives.
In particular, condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with electrophilic reagents such as formic acid or ethyl formate leads to 5-oxo-1H-4,5-dihydrotriazolo[1,5-a]pyridine derivatives, which can be further functionalized to introduce methyl and nitro groups at desired positions.
Microwave-Assisted Tandem Reactions
Microwave irradiation has been effectively employed to accelerate the synthesis of 1,2,4-triazolo[1,5-a]pyridines, including nitro-substituted derivatives. This catalyst-free, additive-free, and eco-friendly method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, proceeding via transamidation, nucleophilic addition to nitriles, and intramolecular cyclization to yield the triazolopyridine core in short reaction times with good to excellent yields.
This microwave-assisted approach offers advantages such as:
- Reduced reaction time (minutes instead of hours)
- Avoidance of metal catalysts or harsh oxidants
- Broad substrate scope and functional group tolerance
- Scalability and potential for late-stage functionalization
Copper-Catalyzed Tandem Radical Cyclization
Copper-catalyzed tandem radical cyclization reactions have been reported for synthesizing triaryl-substitutedtriazolo[1,5-a]pyridines, which could be adapted to introduce methyl and nitro substituents by selecting appropriate starting materials such as hydrazones and benzylidenemalononitriles.
Condensation of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
A method involving the reaction of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with ethyl acetoacetate and ammonium acetate at 150 °C produces methyl-substituted triazolopyridines in moderate yields (~46%). This approach may be modified to introduce nitro groups by using nitro-substituted precursors or post-synthetic nitration.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of N-(pyridin-2-yl)formamide oxime | N-(pyridin-2-yl)formamide oxime | Heating ~200 °C in polyphosphoric acid | None | Moderate to good | Leads to triazolopyridine-8-carbonitriles |
| Condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Arylidene malononitriles + cyanoacetohydrazide | Reflux with formic acid or ethyl formate | None | Good | Forms 5-oxo-1H-4,5-dihydrotriazolopyridines |
| Microwave-assisted reaction of enaminonitriles and benzohydrazides | Enaminonitriles + benzohydrazides | Microwave irradiation, solvent-free or mild solvent | None | 70-90 | Eco-friendly, rapid, broad scope |
| Copper-catalyzed tandem radical cyclization | Hydrazones + benzylidenemalononitriles | Cu catalyst, heating | Cu catalyst | Moderate to good | Enables triaryl substitution |
| Condensation of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile + ethyl acetoacetate + ammonium acetate | 150 °C, oil bath | None | ~46 | Methyl-substituted triazolopyridines |
Research Discoveries and Insights
The microwave-assisted synthesis method is notable for its catalyst- and additive-free conditions, which reduce environmental impact and simplify purification.
The ability to introduce nitro groups at position 6 is often achieved either by starting with nitro-substituted aminopyridine precursors or by selective nitration of the triazolopyridine core after cyclization.
Functional group tolerance in these syntheses allows for further chemical modifications, such as reduction of the nitro group to amino derivatives, enabling access to diverse pharmacophores.
Copper-catalyzed radical cyclizations expand the scope of substituents, allowing triaryl substitution patterns that can be tailored for biological activity.
The condensation of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with ethyl acetoacetate and ammonium acetate provides a route to methyl-substituted triazolopyridines, which can be further functionalized to introduce nitro groups or other substituents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like JAK1 and JAK2.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, such as reducing inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity of triazolopyrimidines is highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds, focusing on substituent effects and bioactivity:
Table 1: Key Structural Analogs and Their Bioactivity
Key Substituent Effects
Nitro Group (Position 6):
- The nitro group is a strong electron-withdrawing substituent, which polarizes the aromatic system and enhances electrophilic reactivity. In analogs like 6-nitro derivatives, this group improves herbicidal activity by interfering with acetolactate synthase (ALS) in plants .
For example, 5,7-dimethyl analogs in and showed enhanced antifungal activity due to better target binding.
Amino Group (Position 2): The amino group facilitates hydrogen bonding with biological targets. In -amino derivatives exhibited antiproliferative activity against cancer cells, likely via DNA intercalation or enzyme inhibition.
Comparative Bioactivity Trends
Biological Activity
2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis methods, supported by case studies and research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable approach is the microwave-mediated synthesis which allows for eco-friendly and efficient production. This method has been shown to produce high yields with minimal environmental impact .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit AXL receptor tyrosine kinase function, which is crucial in cancer proliferation and metastasis. In vitro studies demonstrated that these compounds can effectively reduce tumor cell viability by inducing apoptosis in various cancer cell lines .
Neuroprotective Effects
In addition to anticancer activity, this compound has been investigated for its neuroprotective effects. A study highlighted its ability to reduce gliosis and neuronal loss in the entorhinal cortex during seizure events induced by pentylenetetrazole (PTZ). The binding affinity to GABA_A receptors suggests that it may also possess anxiolytic and antidepressant properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- AXL Receptor Inhibition : Compounds inhibit the AXL receptor tyrosine kinase, leading to reduced signaling pathways associated with tumor growth and survival.
- GABA_A Receptor Modulation : The interaction with GABA_A receptors contributes to its neuroprotective and anxiolytic effects by enhancing inhibitory neurotransmission in the brain.
Study 1: Anticancer Activity
A series of experiments were conducted using various derivatives of this compound on different cancer cell lines. The results showed IC50 values in the low micromolar range against breast and lung cancer cells. These findings suggest a promising avenue for developing new anticancer therapies based on this scaffold.
Study 2: Neuroprotective Properties
In vivo studies demonstrated that administration of the compound prior to PTZ exposure significantly mitigated neuronal damage compared to control groups. Histological analysis revealed decreased markers of oxidative stress and inflammation in treated animals .
Data Table: Biological Activities
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Piperidine, ethanol reflux | 58–76% |
| Purification | Ethanol/hexane recrystallization | >95% purity |
Which spectroscopic techniques effectively characterize this compound, and what spectral features confirm its regiochemistry?
Q. Basic
- ¹H/¹³C NMR : Distinct signals for the amino (δ 9.92 ppm, exchangeable with D₂O) and nitro groups (deshielded aromatic protons at δ 6.68–7.73 ppm) . Methyl groups appear as singlets (δ 2.1–2.8 ppm) .
- IR Spectroscopy : Bands at ~1682 cm⁻¹ (C=O stretch, if present), 2211 cm⁻¹ (C≡N), and 3205 cm⁻¹ (N-H) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-N in triazole ring: 1.32–1.35 Å) and dihedral angles (e.g., 55.6° between carboxylate and triazolopyridine plane) .
Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups (positive phase) from quaternary carbons.
How do substituent positions (e.g., nitro at position 6) influence reactivity in nucleophilic substitution reactions?
Advanced
The nitro group at position 6 is electron-withdrawing, activating adjacent positions (e.g., C-7) for nucleophilic attack. Comparative studies show:
- Nitro vs. Amino at C-6 : Nitro-substituted derivatives exhibit higher reactivity with enolates (e.g., arylazomalononitrile) due to increased electrophilicity .
- Steric Effects : Methyl at C-7 hinders bulky nucleophiles but stabilizes intermediates via hyperconjugation .
Contradiction Alert : While nitro groups generally enhance electrophilicity, steric hindrance in crowded derivatives (e.g., 2,6-dinitro analogs) can reduce reactivity .
What strategies resolve contradictions in reported biological activities of similar triazolopyridines?
Q. Advanced
- SAR Analysis : Compare substituent effects systematically. For example, replacing nitro with chlorine at C-6 increases anticancer activity (IC₅₀ reduction by 40% in HeLa cells) but decreases solubility .
- Meta-Analysis : Normalize assay conditions (e.g., cell line variability, concentration ranges). A 2024 study found that discrepancies in IC₅₀ values for triazolopyrimidines arose from differing incubation times .
- Docking Studies : Use computational models to predict binding modes. Nitro groups may form hydrogen bonds with kinase active sites, but steric clashes in methyl-substituted analogs reduce affinity .
How can computational methods predict the electronic effects of substituents on stability and bioactivity?
Q. Advanced
- DFT Calculations : Analyze HOMO-LUMO gaps to assess stability. Nitro groups lower LUMO energy (-1.8 eV), increasing electrophilicity and susceptibility to nucleophilic attack .
- MD Simulations : Predict solvation effects. Methyl groups enhance hydrophobic interactions, improving membrane permeability (logP increase by 0.5 units) .
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity. Nitro groups (σ = 1.27) enhance antibacterial activity (R² = 0.89 in Gram-positive strains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
